molecular formula C11H9Cl2N3O B1479394 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol CAS No. 2098050-15-6

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

Cat. No. B1479394
CAS RN: 2098050-15-6
M. Wt: 270.11 g/mol
InChI Key: BYUIGIVNZBQBBO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol are not detailed in the available resources, pyridazines are known to participate in a variety of reactions . These include inverse electron demand Diels-Alder reactions , Cu (II)-catalyzed aerobic 6-endo-trig cyclizations , and TBAI/K2S2O8-promoted [4 + 2] annulations .

Scientific Research Applications

Synthetic Protocols and Biological Activities

The chemical structure of "6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol" suggests its classification under pyridazine and pyridazone analogues, known for a variety of biological activities, especially related to the cardiovascular system. These compounds are synthesized primarily via the addition of hydrazine or its derivatives to suitably substituted carbon chains, resulting in a diverse array of pyridazinone derivatives exhibiting significant biological properties. For instance, pyridazine, a closely related compound, is highlighted for its pie electron-deficient nature and its utility in forming pyridazinium mono-cations with acids, hinting at potential pharmacological applications due to its basicity and ability to undergo nucleophilic substitution. Such characteristics underline the importance of this compound class in medicinal chemistry, particularly in cardiovascular research (Jakhmola et al., 2016).

Analytical and Environmental Perspectives

Analytical methods for detecting heterocyclic aromatic amines (HAs) like PhIP and its metabolites in various matrices indicate the environmental and health monitoring relevance of compounds structurally related to "this compound". These methods, particularly liquid chromatography coupled with mass spectrometry, are essential for understanding the exposure and potential toxicity of such compounds, highlighting the necessity for rigorous analysis in food products and biological samples to assess safety and environmental impact (Teunissen et al., 2010).

Optoelectronic Applications

The development of functionalized quinazolines and pyrimidines for optoelectronic materials underlines the versatility of pyridazine derivatives beyond biological activities. Incorporation of such heterocyclic compounds into π-extended conjugated systems has shown promise for creating novel optoelectronic materials, including luminescent elements and photoelectric conversion elements. This demonstrates the potential of "this compound" and related compounds in the development of organic light-emitting diodes and other electronic devices, indicating a broad scope of application that spans from medicinal chemistry to materials science (Lipunova et al., 2018).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIGIVNZBQBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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